1-(4-acetylphenyl)piperidine-4-carboxylic Acid

Description

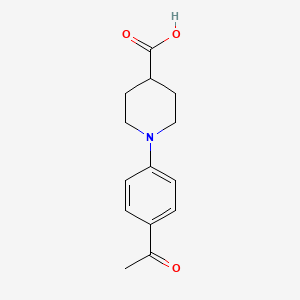

1-(4-Acetylphenyl)piperidine-4-carboxylic acid is a piperidine derivative featuring a 4-acetylphenyl substituent on the piperidine ring and a carboxylic acid group at the 4-position. Piperidine-4-carboxylic acid derivatives are widely explored as intermediates in pharmaceuticals, such as PDE5 inhibitors or calcium-sensing receptor modulators , highlighting the therapeutic relevance of this scaffold.

Properties

IUPAC Name |

1-(4-acetylphenyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-10(16)11-2-4-13(5-3-11)15-8-6-12(7-9-15)14(17)18/h2-5,12H,6-9H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHUHUVPBFVRUQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N2CCC(CC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Acetylphenyl)piperidine-4-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of 4-acetylphenylpiperidine with a carboxylating agent under controlled conditions. The reaction typically requires a catalyst and may be carried out in an organic solvent at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors. The process may include steps such as purification through recrystallization or chromatography to achieve the desired purity levels. The use of automated systems and continuous monitoring ensures consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Acetylphenyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.

Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(4-Acetylphenyl)piperidine-4-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be employed in studies involving enzyme interactions and receptor binding.

Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism by which 1-(4-acetylphenyl)piperidine-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. The piperidine ring and acetylphenyl group can interact with enzymes or receptors, modulating their activity. These interactions can influence various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structural analogs of 1-(4-acetylphenyl)piperidine-4-carboxylic acid, categorized by substituent type and functional groups. Key properties, such as molecular mass, solubility, and biological activity, are analyzed based on available data.

Halogen-Substituted Derivatives

Heterocyclic and Aromatic Derivatives

Ester and Amide Derivatives

Key Differences : Ethoxycarbonyl and acetyl groups reduce steric bulk compared to 4-acetylphenyl, favoring metabolic stability or ease of synthesis.

Pharmacologically Active Derivatives

Key Differences : Complex substituents in these derivatives enhance target specificity but complicate synthesis. The acetylphenyl group in the target compound may offer a simpler scaffold for optimization.

Structural and Functional Implications

- Solubility: Electron-withdrawing groups (e.g., cyano ) improve aqueous solubility, while acetylphenyl balances moderate solubility with membrane permeability.

- Bioactivity : Halogenated derivatives show promise in agrochemicals, whereas heterocyclic variants are tailored for receptor binding.

- Synthetic Utility : Ethoxycarbonyl and acetyl derivatives serve as versatile intermediates due to their reactivity and ease of functionalization.

Biological Activity

1-(4-acetylphenyl)piperidine-4-carboxylic acid is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential uses in medicine.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C13H15NO3

- Molecular Weight : 235.27 g/mol

The compound features a piperidine ring substituted with an acetylphenyl group and a carboxylic acid moiety, which may influence its biological activity.

Biological Activity Overview

Research indicates that compounds related to piperidine derivatives exhibit various biological activities, including:

- Antitumor Activity : Some piperidine derivatives have shown promising results in inhibiting tumor growth. For instance, modifications to the piperidine structure can enhance antitumor efficacy, as seen in studies involving carbohydrate derivatives .

- Inhibition of Enzymatic Activity : Certain studies have highlighted the ability of piperidine derivatives to inhibit enzymes such as 5-alpha-reductase, which is relevant in treating conditions like benign prostatic hyperplasia (BPH) and androgen-dependent cancers . The dual inhibition of 5-alpha-reductase types 1 and 2 has been particularly noted for its therapeutic potential.

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in steroid metabolism. This inhibition can lead to decreased levels of dihydrotestosterone (DHT), thereby impacting conditions associated with androgen excess.

- Cellular Pathway Modulation : Piperidine derivatives can influence various signaling pathways within cells, potentially leading to altered cell proliferation and apoptosis in cancer cells .

Research Findings

A summary of key findings regarding the biological activity of this compound includes:

These studies indicate that structural modifications can significantly enhance the biological properties of piperidine derivatives.

Case Studies

Several case studies have explored the effects of piperidine derivatives on specific biological systems:

- Antitumor Efficacy : A study demonstrated that certain piperidine derivatives exhibited significant cytotoxicity against prostate cancer cell lines, suggesting their potential as anticancer agents .

- Enzyme Interaction : Research focused on the dual inhibition of 5-alpha-reductase types 1 and 2 showed that specific modifications to the piperidine structure could optimize inhibitory potency while minimizing side effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.